molecular formula C8H12O B6208540 6-methylspiro[3.3]heptan-1-one, Mixture of diastereomers CAS No. 2703774-11-0

6-methylspiro[3.3]heptan-1-one, Mixture of diastereomers

Cat. No.: B6208540
CAS No.: 2703774-11-0
M. Wt: 124.2
InChI Key:
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Description

6-methylspiro[3.3]heptan-1-one, Mixture of diastereomers, is a versatile chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom. The mixture of diastereomers refers to the presence of different stereoisomers that are not mirror images of each other. This compound has a molecular formula of C8H12O and a molecular weight of 124.18 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methylspiro[3.3]heptan-1-one, Mixture of diastereomers, typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable ketone with a cyclopropane derivative in the presence of a strong base. The reaction conditions often include temperatures ranging from 0°C to room temperature and the use of solvents such as tetrahydrofuran or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-methylspiro[3.3]heptan-1-one, Mixture of diastereomers, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, and substituted spirocyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-methylspiro[3.3]heptan-1-one, Mixture of diastereomers, has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-methylspiro[3.3]heptan-1-one, Mixture of diastereomers, involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methylspiro[3.3]heptan-1-one, Mixture of diastereomers, is unique due to its specific spirocyclic structure and the presence of multiple diastereomers. This structural complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-methylspiro[3.3]heptan-1-one involves the formation of a spirocyclic ring system through a Diels-Alder reaction followed by a series of functional group transformations.", "Starting Materials": [ "Cyclopentadiene", "Methyl vinyl ketone", "Acetic anhydride", "Sodium acetate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Magnesium", "Bromoethane", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Cyclopentadiene and methyl vinyl ketone undergo a Diels-Alder reaction in the presence of acetic anhydride and sodium acetate to form a spirocyclic intermediate.", "Step 2: The spirocyclic intermediate is treated with methanol and hydrochloric acid to hydrolyze the acetyl group and form a ketone.", "Step 3: The ketone is reduced with sodium borohydride to form the corresponding alcohol.", "Step 4: The alcohol is treated with hydrochloric acid to form the corresponding chloride.", "Step 5: The chloride is treated with magnesium to form a Grignard reagent.", "Step 6: The Grignard reagent is reacted with bromoethane to form the corresponding ether.", "Step 7: The ether is hydrolyzed with hydrochloric acid to form the corresponding alcohol.", "Step 8: The alcohol is treated with sodium hydroxide and then with acetic anhydride to form the corresponding acetate.", "Step 9: The acetate is hydrolyzed with hydrochloric acid to form the final product, 6-methylspiro[3.3]heptan-1-one, mixture of diastereomers." ] }

CAS No.

2703774-11-0

Molecular Formula

C8H12O

Molecular Weight

124.2

Purity

95

Origin of Product

United States

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